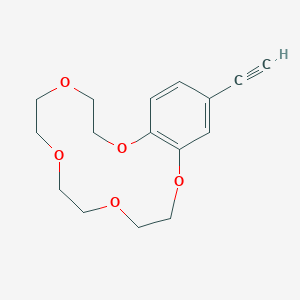

4-Ethynylbenzo-15-crown-5

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H20O5 |

|---|---|

Poids moléculaire |

292.33 g/mol |

Nom IUPAC |

17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |

InChI |

InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2 |

Clé InChI |

ATOWSSXTGDOERW-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies of 4 Ethynylbenzo 15 Crown 5

Synthetic Pathways to 4-Ethynylbenzo-15-crown-5

The synthesis of this compound is predominantly achieved through two well-documented, often sequential, chemical strategies. These methods begin with a halogenated benzocrown ether and proceed through a protected or precursor alkyne intermediate.

Preparation from Halobenzocrown Ethers via Cross-Coupling Reactions (e.g., Sonogashira Type)

The most common route to this compound involves the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org In this context, 4'-iodobenzo-15-crown-5 is the preferred starting material due to the high reactivity of the carbon-iodine bond. researchgate.netresearchgate.net

Two primary variations of this approach are employed:

Coupling with a Silyl-Protected Alkyne: The reaction of 4'-iodobenzo-15-crown-5 with trimethylsilylacetylene (B32187) proceeds in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst in triethylamine. researchgate.netsemanticscholar.org This yields a silyl-protected intermediate, which prevents side reactions like homocoupling. researchgate.net The subsequent removal of the trimethylsilyl (B98337) group is readily accomplished by treatment with a mild base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in methanol (B129727) at room temperature, affording the final product in good yields. researchgate.netsemanticscholar.org

Coupling with a Tertiary Acetylenic Alcohol: An alternative is the coupling of 4'-iodobenzo-15-crown-5 with 2-methylbut-3-yn-2-ol. researchgate.netsemanticscholar.orgresearchgate.net This reaction uses similar catalytic systems (PdCl₂(PPh₃)₂/CuI or Pd(OAc)₂/PPh₃/CuI) and leads to the formation of a tertiary acetylenic alcohol derivative. semanticscholar.org This intermediate is then subjected to a retro-Favorsky cleavage to generate the terminal alkyne. semanticscholar.orgresearchgate.net

| Starting Halide | Alkyne Reagent | Catalyst System | Key Outcome | Reported Yield |

|---|---|---|---|---|

| 4'-Iodobenzo-15-crown-5 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | Formation of silyl-protected intermediate, followed by deprotection with K₂CO₃/MeOH. | 70-90% (coupling), 50-60% (overall after deprotection) semanticscholar.org |

| 4'-Iodobenzo-15-crown-5 | 2-Methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂ / CuI / NEt₃ | Formation of a tertiary acetylenic alcohol intermediate for subsequent retro-Favorsky cleavage. | 60-90% semanticscholar.org |

Retro-Favorsky Cleavage of Tertiary Acetylenic Alcohols

When 2-methylbut-3-yn-2-ol is used as the alkyne source in the Sonogashira coupling, the resulting product is 4'-(3-hydroxy-3-methylbut-1-ynyl)benzo-15-crown-5. semanticscholar.orgresearchgate.net This tertiary acetylenic alcohol is then converted to the desired terminal alkyne, this compound, via a retro-Favorsky reaction. researchgate.netsemanticscholar.org

The cleavage is typically achieved by heating the acetylenic alcohol with a strong base, such as powdered potassium hydroxide (KOH), in an inert, high-boiling solvent like toluene. semanticscholar.org The reaction proceeds via the elimination of acetone. Research has indicated that the cleavage of the benzo-15-crown-5 (B77314) derivative requires an additional equimolar amount of KOH compared to its benzo-12-crown-4 (B88388) analog. researchgate.net While effective, this method generally provides modest yields. semanticscholar.org

| Starting Material | Reagent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 4'-(3-Hydroxy-3-methylbut-1-ynyl)benzo-15-crown-5 | Potassium Hydroxide (KOH) | Toluene, Reflux, 2-4 h | This compound | 25-30% semanticscholar.org |

Transformations and Derivatizations of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality of this compound is a gateway to a vast array of derivatives, allowing for the construction of dimers, polymers, and conjugates through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Homocoupling and Cross-Coupling Reactions

The ethynyl group can undergo further coupling reactions, significantly expanding its synthetic utility. researchgate.netresearchgate.net

Cross-Coupling Reactions: In an "inverse" Sonogashira reaction, this compound acts as the alkyne component and is coupled with various aryl or vinyl halides. researchgate.net This strategy is effective for synthesizing asymmetric diarylacetylenes containing the benzo-15-crown-5 motif, with reported yields ranging from 55% to 80%. researchgate.net

Homocoupling Reactions: While often considered a side reaction in Pd/Cu-catalyzed cross-couplings, the deliberate homocoupling (e.g., Glaser or Eglinton coupling) of this compound can be used to synthesize symmetrical bis(benzocrown)butadiyne structures. researchgate.netwikipedia.org This reaction typically involves a copper salt and an oxidant.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cross-Coupling (Inverse Sonogashira) | This compound + Aryl Halide (Ar-X) | Pd(II) / CuI / Base | Asymmetric Diarylacetylene (Crown-C≡C-Ar) researchgate.net |

| Homocoupling (Glaser Type) | This compound | Cu(I) or Cu(II) Salt / Oxidant | Symmetric Butadiyne (Crown-C≡C-C≡C-Crown) researchgate.netwikipedia.org |

Cadiot–Chodkiewicz and Mannich Reactions

The reactivity of the terminal alkyne proton enables its participation in other classical organic reactions.

Cadiot–Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comjk-sci.com this compound can serve as the terminal alkyne component to selectively form unsymmetrical 1,3-diynes, which are valuable building blocks for conjugated systems. researchgate.netalfa-chemistry.com

Mannich Reaction: This three-component condensation involves an active hydrogen compound (here, the terminal alkyne), an aldehyde (typically formaldehyde), and a secondary amine. organic-chemistry.orgwikipedia.org The reaction results in the aminoalkylation of the alkyne, forming a propargylamine (B41283) derivative. semanticscholar.org For related diethynyl benzocrown ethers, this reaction proceeds in high yields (70-80%) using a copper(II) acetate (B1210297) catalyst in refluxing dioxane, demonstrating a robust method for introducing aminomethyl groups onto the alkyne terminus. researchgate.netsemanticscholar.org

| Reaction Name | Reactants | Catalyst/Conditions | Product Functional Group |

|---|---|---|---|

| Cadiot–Chodkiewicz | This compound + 1-Bromoalkyne | Cu(I) salt / Amine base | Unsymmetrical 1,3-Diyne wikipedia.orgalfa-chemistry.com |

| Mannich | This compound + Formaldehyde + Secondary Amine (R₂NH) | Cu(OAc)₂ / Dioxane, Reflux | Propargylamine (Crown-C≡C-CH₂NR₂) researchgate.netsemanticscholar.org |

Click Chemistry Applications

The terminal alkyne group makes this compound an ideal substrate for "click chemistry," a concept introduced by K. B. Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. pcbiochemres.compcbiochemres.com

The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). pcbiochemres.commdpi.com In this reaction, the ethynyl group of the crown ether reacts with an organic azide (B81097) (R-N₃) to form a stable and chemically robust 1,4-disubstituted 1,2,3-triazole ring. lumiprobe.com This transformation is exceptionally efficient and orthogonal to most biological functional groups, making it a powerful tool for:

Bioconjugation: Linking the crown ether to biomolecules like peptides, proteins, or nucleic acids. pcbiochemres.com

Materials Science: Constructing complex polymers, dendrimers, or functionalized surfaces. mdpi.com

Drug Discovery: Assembling novel molecular entities from modular building blocks. pcbiochemres.com

The CuAAC reaction provides a highly reliable method for covalently linking the ion-binding benzo-15-crown-5 unit to a wide variety of other molecular components. pcbiochemres.commdpi.com

| Reaction Name | Reactants | Catalyst | Key Feature |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound + Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Forms a stable 1,2,3-triazole linkage; highly efficient and specific. pcbiochemres.commdpi.com |

Preparation of Poly(4'-ethynylbenzo-15-crown-5) and Related Polymers

The synthesis of polymers incorporating the this compound moiety leverages the reactivity of the ethynyl group for polymerization reactions. These polymers are of interest due to the potential for combining the cation-binding properties of the crown ether with the processability and functional characteristics of a polymeric backbone.

One notable example is the synthesis of poly(4'-ethynylbenzo-15-crown-5), a polymer that exhibits thermoresponsive chiroptical properties when complexed with α-amino acids. kisti.re.kr The polymerization of the 4'-ethynylbenzo-15-crown-5 monomer results in a high-molecular-weight polymer. The specific conditions for this polymerization, such as the catalyst, solvent, and temperature, are crucial for achieving the desired polymer characteristics.

In a related context, the synthesis of polyacetylenic derivatives of benzocrown ethers has been explored through cross-coupling reactions. semanticscholar.org For instance, di- and tetraethynyl derivatives of benzocrown ethers have been synthesized by coupling the corresponding iodinated benzocrown ethers with protected acetylenes like trimethylsilylacetylene, followed by deprotection. semanticscholar.org While this specific reference focuses on the synthesis of the ethynyl-functionalized monomers, the resulting terminal acetylene (B1199291) groups are primed for subsequent polymerization reactions. The general approach involves Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

The table below summarizes a general synthetic approach for creating ethynyl-functionalized benzocrown ethers, which are the precursors to the corresponding polymers.

| Step | Description | Reagents/Conditions |

| 1 | Iodination of Benzocrown Ether | Iodine, Periodic Acid, Acetic Acid, Sulfuric Acid |

| 2 | Cross-Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, NEt₃ |

| 3 | Deprotection | Potassium Hydroxide, Methanol |

| 4 | Polymerization | Specific polymerization catalysts (e.g., Rhodium-based) |

This table represents a generalized pathway for the synthesis of poly(ethynylbenzocrown ether)s.

Integration into Platinum(II) Complexes

This compound serves as a versatile ligand for the construction of sophisticated platinum(II) complexes. These square-planar complexes are investigated for their applications in materials science, particularly as nonlinear optical (NLO) materials and luminescent sensors for cations. rsc.orgrsc.org

A prominent series of these complexes involves the coordination of two this compound ligands to a platinum(II) center, often with a bipyridine (bpy) ancillary ligand, forming structures such as [Pt(this compound)₂(bpy)]. rsc.orgresearchgate.net The synthesis of these complexes typically involves the reaction of a dihaloplatinum(II) precursor, like PtCl₂(bpy), with the deprotonated this compound ligand in the presence of a copper(I) co-catalyst.

The key feature of these complexes is the strategic placement of the crown ether moieties. The crown ether units can selectively bind with various metal cations (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺), and this binding event can modulate the photophysical and electrochemical properties of the platinum complex. rsc.orgrsc.org This cation-responsive behavior forms the basis for their use as chemical sensors.

Theoretical studies, using density functional theory (DFT), have been employed to understand the structural and electronic changes upon cation complexation. rsc.orgrsc.orgscispace.com The binding of alkali or alkaline earth metal cations to the crown ether rings can cause a significant distortion of the crown ether structure relative to the plane of the platinum and bipyridine ligands. rsc.orgrsc.org This structural change influences the electronic charge transfer characteristics within the molecule, which in turn affects its NLO properties. rsc.org For instance, the first hyperpolarizability, a measure of NLO activity, has been shown to decrease significantly upon cation complexation, suggesting a potential application as an "off" switch in NLO-based cation detectors. rsc.orgrsc.org

The research findings on a representative platinum(II) complex are summarized below.

| Complex | Property Investigated | Key Finding | Potential Application | Reference |

| [Pt(this compound)₂(bpy)] | Cation Binding | Binds alkali (Li⁺, Na⁺, K⁺) and alkaline earth (Mg²⁺, Ca²⁺) cations. | Cation Sensing | rsc.orgrsc.org |

| [Pt(this compound)₂(bpy)] | Nonlinear Optical Properties | Cation binding significantly decreases the first hyperpolarizability. | NLO-based Cation Detector | rsc.orgrsc.org |

| Diiminoplatinum(II) complex | Luminescence | Acts as a luminescent sensor for divalent metal ions. | Luminescent Sensor | colab.ws |

Supramolecular Chemistry and Host Guest Interactions of 4 Ethynylbenzo 15 Crown 5 Derivatives

Cation Complexation Thermodynamics and Kinetics

The interaction between a crown ether host and a cation guest is governed by thermodynamic and kinetic parameters. These parameters are dictated by several factors, including the size and charge of the cation, the cavity size of the crown ether, the nature of the solvent, and the specific functional groups attached to the crown ether ring. sid.irmuk.ac.ir For derivatives of 4-Ethynylbenzo-15-crown-5, these interactions have been explored through various analytical techniques and theoretical calculations.

While the parent 15-crown-5 (B104581) cavity is ideally sized for the sodium ion (Na⁺), derivatives of this compound exhibit distinct selectivity profiles. wikipedia.orglibretexts.org Studies on the facilitated transfer of alkali metal ions across a water/1,2-dichloroethane interface by this compound revealed that the complexes formed with both lithium (Li⁺) and sodium (Na⁺) have a 1:1 stoichiometric ratio. core.ac.uk Interestingly, experimental results showed that the complex with the smaller Li⁺ ion is stronger than that with the Na⁺ ion. core.ac.uk This preference is contrary to the simple size-fit principle and suggests that the ethynyl (B1212043) substituent significantly alters the electronic and conformational properties of the host, leading to a "self-organization effect" that favors the binding of Li⁺. core.ac.uk

In a study involving a square-planar platinum(II) complex bearing two this compound ligands, [Pt(this compound)₂(bpy)], density functional theory (DFT) calculations were used to determine the interaction energies with alkali metal cations. rsc.org The results indicated that all the complexes formed were stable, with large negative interaction energies. rsc.org The interaction energy was found to be the strongest for Li⁺, followed by Na⁺ and then K⁺, further highlighting a deviation from the expected Na⁺ selectivity of the parent benzo-15-crown-5 (B77314). muk.ac.irrsc.org

| Cation | Host Compound | Binding Parameter | Value | Technique/Method | Source |

|---|---|---|---|---|---|

| Li⁺ | This compound | Association Constant (log β) | 3.3 | Cyclic Voltammetry | core.ac.uk |

| Na⁺ | This compound | Association Constant (log β) | 2.1 | Cyclic Voltammetry | core.ac.uk |

| Li⁺ | [Pt(this compound)₂(bpy)] | Interaction Energy | -120.2 kcal/mol | DFT Calculation | rsc.org |

| Na⁺ | [Pt(this compound)₂(bpy)] | Interaction Energy | -92.9 kcal/mol | DFT Calculation | rsc.org |

| K⁺ | [Pt(this compound)₂(bpy)] | Interaction Energy | -63.3 kcal/mol | DFT Calculation | rsc.org |

The interaction of this compound derivatives extends to divalent alkaline earth metal cations. The coordination of magnesium (Mg²⁺) and calcium (Ca²⁺) has been investigated, particularly with platinum(II) complexes containing the this compound ligand. researchgate.netrsc.org The higher charge density of these divalent cations leads to strong interactions with the crown ether. This binding results in significant conformational changes within the host molecule. rsc.orgrsc.org Generally, the stability constants for crown ether complexes with divalent cations are lower than those with alkali metal ions of similar size. muk.ac.ir

First-row transition metal dications, such as nickel (Ni²⁺) and zinc (Zn²⁺), are known to fit well within the cavity of 15-crown-5. wikipedia.org The interaction of these cations with this compound derivatives has been explored in the context of developing luminescent sensors. researchgate.net For instance, a diiminoplatinum(II) complex incorporating this compound was shown to act as a sensor for divalent metal ions, implying a direct interaction between the crown ether moiety and the target cations. researchgate.net The binding of transition metals often involves coordination with the oxygen atoms of the crown ether ring as well as with ancillary ligands or solvent molecules, leading to the formation of highly structured supramolecular assemblies. wikipedia.org

The binding affinity and selectivity of this compound are critically dependent on the charge and size of the guest cation. The interaction energies calculated for the [Pt(this compound)₂(bpy)] complex with alkali metals show a clear trend where the binding strength decreases as the ionic radius of the cation increases (Li⁺ > Na⁺ > K⁺). rsc.org This indicates that for this specific derivative, electrostatic interactions, which are stronger for smaller ions with higher charge density, play a dominant role.

The charge of the cation is also a crucial factor. Divalent cations like Mg²⁺ and Ca²⁺ induce significant charge reorganization and structural distortion upon binding due to their stronger electrostatic pull on the crown ether's oxygen atoms compared to monovalent cations. rsc.orgrsc.org While the parent benzo-15-crown-5 is known for its Na⁺ selectivity based on the size-fit concept, the presence of the ethynyl group in this compound alters this preference, suggesting that electronic effects and conformational preorganization of the host molecule are as important as the simple matching of cation and cavity diameters. libretexts.orgcore.ac.uk

Conformational Changes Induced by Host-Guest Complexation

The binding of a cation into the cavity of a crown ether is not a simple lock-and-key process. The host molecule often undergoes significant conformational adjustments to optimize its interaction with the guest.

Spectroscopic studies indicate that even in its free state, the benzo-15-crown-5 macrocycle is not planar but adopts a buckled conformation to achieve stabilization through weak intramolecular interactions. nih.gov Upon complexation with a cation, this conformation is further altered. Theoretical studies on the [Pt(this compound)₂(bpy)] complex have shown that the binding of both alkali and alkaline earth metal cations leads to an obvious shrinking of the crown ether cavity. rsc.orgrsc.org This contraction allows the oxygen donor atoms to move closer to the cation, maximizing the electrostatic interactions. rsc.org

In addition to shrinking, the complexation induces a significant distortion of the crown ether ring. For the platinum(II) complex, the crown ether moieties were found to distort, moving perpendicular to the plane containing the bipyridine and platinum atom. rsc.orgrsc.org This distortion highlights the flexibility of the crown ether framework and its ability to adapt its three-dimensional structure to accommodate the specific coordination geometry preferred by the guest cation. Furthermore, host-guest complexation can drive large-scale structural changes, such as inducing a one-handed helical structure in polymers of poly(4'-ethynylbenzo-15-crown-5). researchgate.net

Impact on Molecular Geometry and Electronic Structure

The introduction of the ethynyl group at the 4-position of the benzo-15-crown-5 framework significantly influences the molecule's geometry and electronic properties. This functionalization provides a rigid, linear acetylene (B1199291) rod that can be further modified, for instance, by coordination to metal centers. The electronic structure of this compound is characterized by the interplay between the electron-rich crown ether moiety and the π-system of the ethynyl and benzene (B151609) groups.

In derivatives where the this compound ligand is coordinated to a metal center, such as in square-planar platinum(II) complexes, notable changes in both molecular geometry and electronic structure are observed. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations on a [Pt(this compound)₂(bpy)] (bpy = 2,2'-bipyridine) complex revealed that the coordination of the ethynyl ligand to the platinum center leads to a specific geometric arrangement. rsc.org The binding of alkali or alkaline earth metal cations to the crown ether cavities induces further geometric distortions. Specifically, the crown ether moieties shrink and are distorted perpendicularly to the plane of the bipyridine and platinum. rsc.orgresearchgate.net

The electronic structure is also highly sensitive to these interactions. The electronic charge transition can be modulated, for example, in the platinum complex, a charge migration is expected from the 2,2'-bipyridine (B1663995) and platinum moieties to the 15-crown-5 moiety. rsc.org The complexation with metal cations leads to clearer charge reorganizations. rsc.org These changes in the electronic landscape directly impact the material's properties, such as their nonlinear optical (NLO) response. rsc.orgresearchgate.net

| Compound/Complex | Computational Method | Key Geometric Findings | Impact on Electronic Structure | Reference |

| [Pt(this compound)₂(bpy)] | DFT/B3LYP/6-31G** (C, H, O), LanL2DZ (Pt) | Square-planar geometry around Pt. | Charge transfer character from Pt and bpy to the crown ether. | rsc.org |

| [Pt(this compound)₂(bpy)]-cation complexes (Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) | DFT/B3LYP/6-311G** (cations) | Shrinking of the crown ether cavity; distortion perpendicular to the bpy-Pt plane. | Significant charge reorganization upon cation binding, leading to a decrease in the first hyperpolarizability. | rsc.orgresearchgate.net |

Molecular Recognition Mechanisms Beyond Metal Ions

The crown ether cavity of this compound and its derivatives serves as a versatile recognition site not only for metal ions but also for organic molecules, particularly amino acids. The binding typically occurs through hydrogen bonding interactions between the ammonium (B1175870) group of the amino acid and the ether oxygen atoms of the crown ether.

Research on polymers incorporating this compound has demonstrated this capability. For example, a poly(phenylacetylene) with this compound pendants can interact with the perchloric acid salts of amino acids like L-phenylglycine. acs.org This host-guest complexation induces a helical structure in the polymer backbone, which can be detected by circular dichroism (CD) spectroscopy. acs.org This induced chirality is a direct consequence of the specific binding of the chiral amino acid to the crown ether moieties along the polymer chain.

Furthermore, the binding of amino acids has been utilized in the development of luminescent sensors. Platinum(II) complexes containing this compound have been investigated for their ability to bind to amino acid ligands, suggesting potential applications in protein binding and recognition. weebly.comweebly.com The interaction is often modulated by factors such as the solvent, temperature, and the specific nature of the amino acid guest. acs.org For instance, in a thermoresponsive system involving a poly(4'-ethynylbenzo-15-crown-5)/α-amino acid complex, the chiroptical properties could be switched on and off with temperature changes. acs.org

The unique structure of this compound, featuring a recognition site (the crown ether) and a polymerizable group (the ethynyl moiety), makes it an excellent building block for the creation of ordered, self-assembled systems. The primary mechanism for self-assembly is the polymerization of the ethynyl group, often catalyzed by transition metal complexes like rhodium catalysts, to form helical polymers. ethernet.edu.etsemanticscholar.org

The cyclopolymerization of monomers derived from this compound can lead to the formation of poly(phenylacetylene) derivatives with crown ethers integrated into the main chain. acs.org These polymers exhibit a highly cis-transoidal stereoregularity. acs.org The presence of the crown ether cavities along the polymer backbone allows for hierarchical self-assembly driven by host-guest interactions.

When these helical polymers are exposed to chiral guests, such as amino acids, they can undergo a helix-helix inversion or adopt a preferred helical sense. acs.orgsemanticscholar.org This process is a form of supramolecular control over the polymer's conformation. The resulting self-assembled systems often exhibit responsive behaviors, with their helical structure and associated optical properties being sensitive to external stimuli like temperature and the presence of specific guest molecules. acs.orgsemanticscholar.orgdntb.gov.ua This stimulus-responsive nature is a key feature of the self-assembled systems derived from this compound.

| Self-Assembled System | Monomer/Building Block | Assembly Method | Key Structural Feature | Stimuli-Responsive Behavior | Reference |

| Helical Poly(phenylacetylene) | Phenylacetylene with L-valine ethyl ester pendant | Rhodium-catalyzed polymerization | One-handed helical cis-polyene backbone | Temperature-triggered switchable helix-sense in chloroform. | semanticscholar.org |

| Poly(phenylacetylene) with crown ether on the main chain | 1,14-bis(4'-ethynylphenoxy)-3,6,9,12-tetraoxatetradecane | Rhodium-catalyzed cyclopolymerization | Highly cis-transoidal stereoregularity | Induced circular dichroism in the presence of chiral amino acid salts. | acs.org |

| Thermoresponsive Polymer Assembly | Poly(4'-ethynylbenzo-15-crown-5) | Polymerization and host-guest complexation | Polymer with crown ether pendants | On-off switching of chiroptical properties with temperature changes in the presence of α-amino acids. | acs.org |

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light. This property is crucial for a range of photonic and optoelectronic applications. The incorporation of 4-Ethynylbenzo-15-crown-5 into NLO-active systems allows for the modulation of their NLO properties through host-guest chemistry.

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). rsc.org Theoretical studies using density functional theory (DFT) have shown that the first hyperpolarizability of platinum(II) complexes containing this compound can be significantly modulated by the complexation of cations. rsc.orgrsc.org When monocations (Li+, Na+, K+) or dications (Mg2+, Ca2+) bind to the crown ether rings, a notable decrease in the first hyperpolarizability is observed compared to the unbound complex. rsc.orgrsc.org This change is attributed to alterations in the charge transfer transitions within the molecule upon cation binding. rsc.orgrsc.org The binding of alkali metal cations causes a shrinkage and distortion of the crown ether rings. rsc.orgrsc.org This "switching off" of the NLO response upon cation detection is a key finding. rsc.org

Table 1: Calculated First Hyperpolarizability (βtot) of a Platinum(II) Complex and its Cation Adducts

| Compound | First Hyperpolarizability (βtot in 10⁻³⁰ esu) |

|---|---|

| Pt(this compound)₂(bpy) | 260.1 |

| [Pt(this compound)₂(bpy)]·Li⁺ | 100.3 |

| [Pt(this compound)₂(bpy)]·Na⁺ | 94.6 |

| [Pt(this compound)₂(bpy)]·K⁺ | 97.4 |

| [Pt(this compound)₂(bpy)]·Mg²⁺ | 48.9 |

| [Pt(this compound)₂(bpy)]·Ca²⁺ | 64.8 |

Data sourced from theoretical calculations. rsc.org

The ability to switch the NLO properties of a material through cation binding forms the basis for designing NLO-based cation detectors. rsc.org An effective NLO detector should exhibit a significant "on" or "off" response upon interacting with the target analyte. rsc.org The platinum(II) complexes with this compound ligands demonstrate this principle, showing a clear contrast in their NLO properties before and after cation complexation. rsc.org The system comprises a signaling unit (the platinum and bipyridine part that generates the NLO signal) and a cation binding site (the crown ether moieties). rsc.org Such molecular designs hold promise for the development of highly selective and sensitive optical detectors for various cations. rsc.org

Materials with tunable NLO properties are highly sought after for applications in photonics, telecommunications, and laser technology. The platinum(II) alkynyl bipyridine complexes, including those with this compound, have been noted for their broad and strong nonlinear absorption in the visible to near-infrared (NIR) region, suggesting their potential as broadband nonlinear materials. rsc.org This characteristic is valuable for applications such as optical switching, signal processing, and frequency conversion in telecommunication systems, as well as for the development of advanced laser technologies. The ability to control the NLO response through external stimuli like the presence of cations opens up possibilities for creating dynamic and responsive photonic devices. hku.hk

Chemosensors and Optical Detection Systems

Beyond NLO applications, the this compound moiety is instrumental in the creation of chemosensors, particularly those based on luminescence. The crown ether's ability to selectively bind ions can trigger a change in the luminescent properties of a larger molecular system, providing a direct optical readout for the presence of the target analyte.

A diiminoplatinum(II) complex incorporating this compound has been developed as a luminescent sensor for divalent metal ions. wiley-vch.deweebly.com In its free state in acetonitrile (B52724) solution, this complex exhibits weak luminescence. wiley-vch.de However, upon the addition of certain divalent metal ions, a significant enhancement of luminescence is observed. wiley-vch.de For example, the addition of Mg(II) or Zn(II) ions leads to a dramatic increase in the luminescence intensity, with enhancements of over 800-fold. wiley-vch.de This is accompanied by a noticeable blue shift in the emission wavelength. wiley-vch.de The complex also shows a response to Ca(II) ions, albeit with a slightly lower enhancement factor. wiley-vch.de In contrast, the addition of alkali metal ions like Na(I) and K(I) results in a much smaller change in the luminescence, indicating a high selectivity for divalent cations. wiley-vch.de This selective luminescent response makes these complexes effective as optical detection systems for specific metal ions. colab.wsresearchgate.net

Table 2: Luminescence Properties of a Diiminoplatinum(II) Complex with this compound in the Presence of Various Metal Ions

| Metal Ion Added | Emission Maximum (λmax in nm) | Luminescence Enhancement Factor (I/I₀) |

|---|---|---|

| None | 635 | 1 |

| Mg(ClO₄)₂ | 553 | 1035 |

| Zn(ClO₄)₂ | 560 | 870 |

| Ca(ClO₄)₂ | 563 | 300 |

| NaClO₄ | 600 | 11 |

| KClO₄ | 610 | 4 |

Data obtained from fluid emission measurements in acetonitrile. wiley-vch.de

Fluorescence-Based Cation Recognition Strategies

The unique structure of this compound, which combines a cation-selective crown ether ring with a fluorescently active ethynylbenzene group, makes it a valuable component in the design of fluorescent chemosensors. These sensors operate through host-guest chemistry, where the crown ether cavity selectively binds with specific metal cations. This binding event modulates the fluorescence properties of the molecule, allowing for the detection and quantification of the target ion.

Strategies often involve creating more complex systems where the this compound unit is incorporated into a larger molecular architecture. For instance, diiminoplatinum(II) complexes containing this compound have been developed as luminescent sensors. researchgate.net The binding of divalent metal ions like Mg²⁺ or Zn²⁺ to the crown ether portion of these complexes leads to a significant enhancement of their emission intensity, with increases of up to 1035-fold observed. researchgate.net In contrast, alkali-metal ions and other cations like H⁺ and Cd²⁺ induce only minor changes in photoluminescence. researchgate.net This high degree of selectivity is crucial for developing sensors that can function effectively in complex chemical environments. Similarly, square-planar platinum(II) compounds featuring two this compound ligands have been investigated as potential nonlinear optical (NLO) based cation detectors. rsc.org

Spectroscopic Response Mechanisms to Analyte Binding

The primary mechanism behind the spectroscopic response of this compound-based sensors is often a change in the electronic properties of the fluorophore upon cation binding. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").

In the case of the diiminoplatinum(II) complex mentioned previously, the binding of a divalent metal ion to the crown ether cavity triggers a substantial enhancement of luminescence. researchgate.net This "turn-on" response is attributed to the alteration of charge transfer excited states within the complex upon cation complexation. researchgate.net

Another key mechanism is Photoinduced Electron Transfer (PET). In many fluorophore-receptor systems, the lone pair electrons on the oxygen atoms of the crown ether can quench the fluorescence of the attached fluorophore through PET. When a cation binds within the crown ether cavity, it engages these lone pair electrons, thereby inhibiting the PET process. This inhibition restores the fluorescence of the molecule, resulting in a "turn-on" signal that is proportional to the concentration of the cation. This principle is fundamental to many crown ether-based fluorescent sensors. researchgate.netnih.gov

Theoretical studies on Pt(this compound)₂(bpy) derivatives show that cation complexation significantly alters the molecule's electronic structure. The binding of cations like Li⁺, Na⁺, K⁺, Mg²⁺, and Ca²⁺ shrinks and distorts the crown ether rings. rsc.org This geometric change, coupled with the strong electrostatic interaction, modifies the charge transfer transitions within the molecule, leading to a notable decrease in the first hyperpolarizability (a measure of NLO activity). rsc.org This change in NLO properties provides a distinct spectroscopic signal for cation detection. rsc.org

Polymer Science and Engineering

The ethynyl (B1212043) group on this compound serves as a polymerizable handle, allowing it to be used as a monomer for creating advanced functional polymers. The resulting poly(4′-ethynylbenzo-15-crown-5) combines the cation-binding capabilities of the crown ether with the unique properties of a conjugated polyacetylene backbone.

Synthesis and Characterization of Poly(4′-ethynylbenzo-15-crown-5)

Poly(4′-ethynylbenzo-15-crown-5) (PEB15C5) is synthesized through the polymerization of the 4′-ethynylbenzo-15-crown-5 monomer. Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (where nbd is norbornadiene) or Rh(nbd)BPh₄, are particularly effective for this process, often yielding polymers with a controlled cis-transoidal structure. acs.orgresearchgate.net In contrast, common acetylene (B1199291) polymerization catalysts like WCl₆ and MoCl₅ are ineffective for this monomer. researchgate.net

The resulting polymer is typically a yellowish, powdery solid that is soluble in various organic solvents. researchgate.net Characterization using techniques like ¹H NMR spectroscopy confirms the polymer structure, with distinct signals appearing for the main-chain protons, aromatic protons, and the methylene (B1212753) protons of the crown ether moiety. acs.org Solid-state NMR has been used to definitively determine the cis-form of the polymer backbone. researchgate.net The molecular weight and polydispersity of the polymer can be controlled by the reaction conditions; for example, polymerization with Rh(nbd)BPh₄ has yielded a polymer with a molecular weight (Mn) of 2.5 × 10⁴ and a polydispersity of 2.1. acs.org

Table 1: Synthesis and Characterization of Poly(4′-ethynylbenzo-15-crown-5)

| Catalyst System | Polymer Structure | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| [Rh(nbd)Cl]₂ / Triethylamine | cis-polyacetylene backbone | - | - | researchgate.net |

| Rh(nbd)BPh₄ | cis-transoidal | 2.5 × 10⁴ | 2.1 | acs.org |

Note: Data may vary depending on specific reaction conditions.

Macromolecular Helicity Induction via Host-Guest Complexation

A remarkable feature of substituted polyacetylenes like PEB15C5 is their ability to adopt a helical conformation. While the polymer itself is optically inactive, a one-handed helical structure can be induced by forming a complex with chiral guest molecules. acs.orgresearchgate.net This phenomenon is driven by host-guest interactions between the crown ether pendants on the polymer and the chiral guest.

When a chiral guest, such as the perchloric acid salt of an α-amino acid like L-phenylglycine, is added to a solution of PEB15C5, it binds to the crown ether units. acs.orgresearchgate.net This binding acts as an external chiral stimulus, forcing the flexible polymer backbone to twist into a preferred one-handed helical structure. researchgate.net This induced helicity is readily detected by circular dichroism (CD) spectroscopy, which shows a characteristic induced circular dichroism (ICD) signal in the absorption region of the polymer backbone. acs.orgacs.org This process demonstrates how molecular recognition events at the side chains can be translated into a macroscopic structural change in the polymer. researchgate.netmdpi.com

Thermoresponsive On-Off Switching of Chiroptical Properties

The induced helicity of the PEB15C5/chiral guest system can be controlled by external stimuli, most notably temperature. acs.orgresearchgate.net The host-guest complexation that induces the helical structure is often temperature-dependent. For the system involving PEB15C5 and the perchloric acid salt of L-phenylglycine, a strong ICD signal is observed at low temperatures (e.g., -30 °C), indicating a well-defined helical structure. acs.orgresearchgate.net

However, as the temperature is raised to around 30 °C, the host-guest complex dissociates. acs.orgresearchgate.net The disassembly of the complex removes the chiral stimulus, causing the polymer to lose its helical bias and revert to a random coil conformation. researchgate.netresearchgate.net This collapse of the helical structure results in the disappearance of the ICD signal. acs.orgresearchgate.net This process is reversible, and cooling the solution restores the complex and the associated chiroptical properties. This behavior constitutes a thermoresponsive "on-off" switch for the polymer's chirality, which can be cycled repeatedly by simply changing the temperature. acs.orgresearchgate.netresearchgate.net

Table 2: Thermoresponsive Switching of PEB15C5/L-Phenylglycine System

| Condition | Host-Guest Interaction | Polymer Conformation | Induced Circular Dichroism (ICD) | Reference |

| Low Temperature (< 30 °C) | Complex Formed | One-Handed Helix (On-State) | Strong Signal | acs.orgresearchgate.net |

| High Temperature (≥ 30 °C) | Complex Dissociated | Random Coil (Off-State) | No Signal | acs.orgresearchgate.net |

Development of Functional Polymer Architectures

The combination of a stimuli-responsive backbone and cation-binding side chains makes PEB15C5 a versatile building block for more complex and functional polymer architectures. Its properties enable its use in creating materials for chiral recognition, separation, and sensing. mdpi.com

Polymers like PEB15C5 can be incorporated into block copolymers, creating materials that unite different functionalities, such as thermoresponsivity and photoswitching, within a single macromolecule. researchgate.netacs.org Furthermore, these functional polymers can be used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers. mdpi.com The helical structure induced by chiral guests provides a chiral environment capable of differentiating between the enantiomers of various racemic compounds.

Hydrogels can also be fabricated from polyacetylene derivatives. researchgate.net By creating crosslinked networks of these helical polymers, it is possible to develop "smart" hydrogels that exhibit chiral recognition and can perform enantio-differentiating release of chiral molecules, a property with potential applications in drug delivery. researchgate.net The ability to control the polymer's helical structure through external stimuli like temperature or guest binding opens pathways to designing sophisticated, adaptive materials. researchgate.netrsc.org

Nanotechnology and Molecular Devices

The unique structure of this compound, which combines a cation-selective crown ether ring with a reactive ethynyl group, makes it a valuable building block in nanotechnology. The crown ether moiety provides a mechanism for host-guest interactions and ion recognition, while the ethynyl group serves as a versatile handle for polymerization or for linking the molecule into larger, more complex architectures. rsc.org These features are instrumental in the construction of sophisticated molecular systems and devices. rsc.org The ability of crown ethers to be functionalized allows for the coupling of their complexing ability with other functions like self-assembly and sensing. rsc.org This has led to their incorporation into molecular machines, such as pH, redox, or light-activated switches. rsc.orgazonano.com

Design and Synthesis of Molecular Wires

The design of molecular wires utilizing this compound leverages its distinct chemical functionalities. The core concept involves creating one-dimensional structures that can conduct energy or electrons. The crown ether component can introduce switchable behavior, as its complexation with ions can alter the electronic properties of the wire. azonano.comwikipedia.org The ethynyl group is crucial for extending the molecule into a wire-like structure, either through polymerization or by acting as a terminal connector in metal-organic systems. rsc.org

Research has demonstrated the synthesis of polymers such as poly(4'-ethynylbenzo-15-crown-5). researchgate.net This polymer, prepared from the polymerization of 4'-ethynylbenzo-15-crown-5, can exhibit thermoresponsive properties and chiroptical switching, where its helical structure can be controlled by external stimuli like temperature and host-guest complexation with chiral molecules. researchgate.netacs.org Another approach involves using this compound as a ligand in square-planar platinum(II) polypyridyl complexes. rsc.org These complexes are of interest for their spectroscopic and luminescent properties, which can be modulated by ion binding to the crown ether, forming the basis for optically active molecular wires. rsc.orgacs.org

| Component/System | Design Principle | Key Functionality | Relevant Research Finding |

|---|---|---|---|

| Poly(4'-ethynylbenzo-15-crown-5) | Polymerization of the ethynyl group to form a conjugated backbone. | Thermoresponsive and chiroptical switching. acs.org | Forms a helical structure upon complexation with chiral amino acids, acting as a chiroptical switch. researchgate.netacs.org |

| Platinum(II) Terpyridylacetylides | Incorporation of the crown ether as an acetylide ligand on a metal complex. | Ion-modulated luminescence and electronic properties. rsc.org | The compound has been used to create cyclometalated platinum(II) complexes whose photophysical properties are sensitive to metal ion binding. rsc.org |

| Optically Active Molecular Wires | Linking chiral binaphthyl units with the crown ether moiety. | Potential for enantioselective sensing and molecular electronics. | The first optically active molecular electronic wires have been developed using related structures. acs.org |

Potential in Nanocatalysis

While specific applications of this compound in nanocatalysis are an emerging area of study, its molecular characteristics suggest significant potential. Nanocatalysis involves using nanomaterials to catalyze chemical reactions, often with high efficiency and selectivity. The potential for smart materials derived from the polymer of this compound in nanocatalysis has been noted. researchgate.net

The crown ether's ability to selectively bind cations can be exploited to create a defined microenvironment around a catalytically active metal center. iipseries.orgwikipedia.org By immobilizing a metal ion catalyst within the crown ether cavity of a polymer like poly(4'-ethynylbenzo-15-crown-5), it may be possible to influence the catalyst's activity and selectivity. This host-guest interaction could serve to stabilize catalytic intermediates or facilitate specific reaction pathways. The polymerization of the monomer can be accelerated by metal ions, which act as effective catalysts and promoters, indicating the strong interplay between the crown ether unit and metal ions. iipseries.org Furthermore, the use of functionalized crown ethers as phase transfer catalysts is a well-established concept that could be adapted to nanoscale systems. researchgate.net

| Catalytic Strategy | Hypothesized Mechanism | Relevant Property of this compound |

|---|---|---|

| Ion-Selective Nanoreactor | The crown ether cavity binds a specific metal ion catalyst, creating a localized reaction environment on a nanoparticle or polymer surface. | High affinity for specific cations like sodium (Na⁺). wikipedia.org |

| Phase Transfer Nanocatalysis | Immobilization on a nanosupport to facilitate reactions between reactants in different phases. | Solubilizes ionic reagents in nonpolar media through complexation. researchgate.net |

| Stimuli-Responsive Catalysis | The catalytic activity is switched on or off by a stimulus (e.g., presence of a specific ion) that alters the conformation of the crown ether. | Conformational changes upon ion binding. azonano.com |

Strategies for Bottom-Up Nanofabrication

Bottom-up nanofabrication involves the construction of complex nanostructures from atomic or molecular components. nih.gov This approach relies heavily on principles of molecular self-assembly, where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.govrsc.org this compound is an excellent candidate for such strategies due to its inherent self-assembly capabilities driven by the crown ether's host-guest chemistry. rsc.org

One primary strategy involves the self-assembly of polymers derived from this compound. As mentioned, poly(4'-ethynylbenzo-15-crown-5) can be induced to form a one-handed helical structure through complexation with a chiral guest molecule. researchgate.net This represents a powerful bottom-up approach to creating chiral nanostructures with defined helicity. The process is often reversible and can be controlled by external stimuli, such as temperature or the addition/removal of the guest, making it a dynamic method of nanofabrication. researchgate.netacs.org The ethynyl group also provides a route for covalent attachment to surfaces or other molecules, allowing for the guided assembly of these building blocks into larger, functional architectures. The combination of non-covalent self-assembly with top-down fabrication techniques offers a versatile path to creating devices for plasmonic sensing and single-molecule electronics. rsc.org

| Fabrication Strategy | Description | Role of this compound |

| Supramolecular Polymerization | The monomer or its polymer self-assembles into larger, ordered structures through non-covalent host-guest interactions. | The crown ether moiety acts as the recognition site, driving the assembly process through complexation with suitable guest molecules or ions. researchgate.net |

| Template-Directed Synthesis | Using a template molecule to guide the polymerization or assembly of the crown ether units into a specific architecture. | The crown ether can bind to specific sites on a template, directing the formation of a desired nanostructure. |

| Surface Patterning | Covalently attaching the molecule to a pre-patterned surface via the ethynyl group to create functionalized nano-arrays. | The ethynyl group serves as a reactive anchor for surface immobilization. |

| Hierarchical Self-Assembly | Combining multiple self-assembly steps to build increasingly complex structures, bridging sub-nanometer and micrometer scales. rsc.org | The molecule acts as a primary building block whose assembly is the first step in a multi-level fabrication process. |

Computational and Theoretical Investigations

Electronic Structure and Geometry Optimization

The foundation of any computational study lies in accurately predicting the molecule's most stable three-dimensional structure and the arrangement of its electrons. These calculations are crucial for interpreting experimental data and predicting reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of 4-Ethynylbenzo-15-crown-5 and its derivatives. researchgate.netrsc.org DFT calculations have been successfully used to optimize the geometries of the molecule, both in its free state and when complexed with other chemical entities, such as metal ions or as a ligand in organometallic compounds. rsc.orgresearchgate.netasianpubs.org For instance, DFT has been employed to study square-planar platinum(II) complexes where this compound acts as an ancillary ligand. rsc.orgresearchgate.net

To explore the behavior of the molecule upon light absorption and to understand its photophysical properties, Time-Dependent Density Functional Theory (TDDFT) is often utilized. rsc.orgacs.org This method allows for the calculation of electronic excitation energies and the characterization of excited states, which is essential for understanding phenomena like charge transfer transitions. rsc.orgacs.org In studies involving platinum complexes of the crown ether, TDDFT has been used to investigate the properties of various charge transfer excited states, including metal-to-ligand (MLCT), ligand-to-ligand (LLCT), and intraligand (ILCT) transitions. rsc.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For crown ether systems, careful selection is necessary to correctly model their conformational flexibility and their interactions with cations. mdpi.com

In studies on this compound and its complexes, the B3LYP functional has been a common choice for geometry optimization, as it has been shown to reproduce experimental structures successfully. rsc.orgresearchgate.net For investigating excited states and properties that are more sensitive to long-range interactions, such as charge transfer, other functionals like CAM-B3LYP are often employed, as they can provide results in better agreement with experimental values. rsc.orgresearchgate.net A comprehensive study on aza-crown ethers highlighted the importance of testing various functionals, with methods like M06-2X and B3LYP being among those evaluated for their performance in modeling metal ion chelation. mdpi.com

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G** and 6-311G, are frequently used for non-metallic atoms like carbon, hydrogen, and oxygen in these systems. rsc.org When heavy atoms like platinum are present, effective core potentials (ECPs) such as the LanL2DZ basis set are utilized to account for relativistic effects and reduce computational cost. rsc.org For calculations involving alkali or alkaline earth metal cations, the 6-311G basis set has been applied. rsc.org To improve the description of anions or excited states, diffuse functions are often added, leading to basis sets like 6-311+G**. rsc.org

| System/Property | Functional | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization (Pt(II) Complex) | B3LYP | 6-31G** (C, H, O), LanL2DZ (Pt) | rsc.org |

| Geometry Optimization (Cation Complexes) | B3LYP | 6-311G** (Li, Na, K, Mg, Ca) | rsc.org |

| Excited States (Pt(II) Complex) | CAM-B3LYP | 6-311+G** (non-metals), LanL2DZ (Pt) | rsc.org |

| Metal Ion Chelation (Aza-Crown Ethers) | B3LYP, M06-2X, CAM-B3LYP, etc. | def2sv, def2tzv | mdpi.com |

| Binding Selectivity (Dibenzo-18-crown-6) | B3LYP | 6-31+G(d) (non-metals), LANL2DZ (K, Rb, Cs) | nih.gov |

Analysis of Charge Transfer and Electron Distribution

Understanding how electrons are distributed within the this compound framework and how this distribution changes upon interaction or excitation is key to explaining its chemical behavior, particularly its role in cation sensing and nonlinear optics.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. For derivatives of this compound, NBO analysis has been used to evaluate the natural population analysis (NPA) charges on different fragments of the molecule. rsc.org This allows for a quantitative assessment of charge distribution and reorganization upon complexation with metal cations. rsc.org For example, NBO analysis has been used to confirm the electron-donating character of certain moieties within a larger complex containing the crown ether. researchgate.net This analysis provides fundamental insights into the electronic interactions that govern the stability and properties of such supramolecular systems. researchgate.net

Charge Density Difference (CDD) analysis is a visual method used to illustrate the redistribution of electron density during an electronic transition, such as from the ground state to an excited state. rsc.org This is achieved by subtracting the ground state electron density from the excited state electron density. The resulting CDD plot clearly shows regions of electron density depletion (where charge has moved from) and accumulation (where charge has moved to). rsc.org

Density of States (DOS) analysis provides a graphical representation of the number of molecular orbitals at each energy level. By plotting the total DOS and the partial DOS (PDOS) contributed by different molecular fragments, it is possible to understand the composition of the frontier molecular orbitals (HOMO and LUMO) and their role in electronic transitions.

In computational studies on platinum complexes containing this compound, DOS analysis has been instrumental in identifying the formation of new Highest Occupied Molecular Orbitals (HOMOs) upon complexation. researchgate.net This change in the electronic structure, visualized through DOS plots, provides evidence for how the interaction with other moieties alters the molecule's electronic properties and potential for electronic transitions. researchgate.net

Prediction of Spectroscopic and NLO Properties

Theoretical modeling allows for the a priori prediction of how a molecule will interact with light. For this compound, this is particularly relevant for its potential use in sensor technology, where changes in spectroscopic or NLO properties upon ion binding are the basis of detection.

The first hyperpolarizability (β) is a measure of a molecule's second-order nonlinear optical (NLO) response. Materials with a high β value that can be modulated by an external stimulus are of great interest for optical switching and sensing applications.

Theoretical studies on a platinum complex incorporating two this compound ligands, specifically Pt(this compound)₂(bpy), have been conducted using Density Functional Theory (DFT). rsc.orgrsc.org These calculations aimed to understand how the NLO properties are affected by the complexation of various metal cations. The results showed a significant decrease in the first hyperpolarizability upon the binding of both mono-cations (Li⁺, Na⁺, K⁺) and di-cations (Mg²⁺, Ca²⁺) compared to the uncomplexed molecule. rsc.orgrsc.org This modulation of the NLO response is attributed to changes in the charge transfer transitions within the molecule upon cation binding. rsc.org The sensitivity of the hyperpolarizability to the presence of cations suggests that such compounds could serve as the basis for NLO-based detectors. rsc.orgrsc.org

Table 1: Theoretical First Hyperpolarizability (β) of a this compound Complex

This table illustrates the calculated changes in the first hyperpolarizability of a platinum complex containing this compound upon binding various cations, as determined by DFT calculations.

| Compound/Complex | Cation Bound | Relative First Hyperpolarizability (β) | Key Finding |

| Pt(this compound)₂(bpy) | None | High | Reference NLO response |

| Pt(this compound)₂(bpy)·M⁺ | Li⁺, Na⁺, K⁺ | Obvious Decrease | NLO response is sensitive to mono-cation complexing rsc.org |

| Pt(this compound)₂(bpy)·M²⁺ | Mg²⁺, Ca²⁺ | Obvious Decrease | NLO response is sensitive to di-cation complexing rsc.org |

Time-Dependent Density Functional Theory (TDDFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic excited states, which correspond to the absorption bands observed experimentally.

For complexes containing the this compound moiety, TDDFT calculations have been employed to assign the nature of the observed electronic transitions. acs.org For instance, in related ruthenium polypyridyl complexes bearing a 5-(4′-ethynylbenzo-15-crown-5)-2,2′-bipyridine ligand, absorption bands around 452 nm are attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net Theoretical models can predict how these absorption bands will shift upon host-guest interaction. Experimental work on these ruthenium complexes shows that the addition of Na⁺ leads to a red-shift (a shift to a longer wavelength) in the UV-Vis absorption spectrum, a phenomenon that can be rationalized and modeled by theoretical calculations. researchgate.net The CAM-B3LYP functional is a specific type of functional within DFT that has been shown to provide satisfactory agreement with experimental values for calculating electronic excited states in such systems. rsc.orgacs.org

Energetic and Structural Aspects of Complexation

The ability of the 15-crown-5 (B104581) portion of the molecule to act as a host for guest ions is central to its function. Computational chemistry can quantify the strength of this interaction and describe the resulting structural changes in the host molecule.

The stability of a host-guest complex is determined by its binding energy or interaction energy. DFT calculations are frequently used to compute these energies, providing a measure of the affinity of the host for a particular guest. mdpi.com A lower (more negative) binding energy typically indicates a more stable and readily formed complex. mdpi.com

In studies of platinum complexes with this compound, the "strong interaction energies" between the crown ether cavities and alkali metal cations are identified as the driving force for the observed structural changes. rsc.orgrsc.org While specific energy values for the this compound monomer are not detailed in the provided sources, computational studies on the parent 15-crown-5 molecule have successfully calculated binding enthalpies for various alkali cations (Li⁺, Na⁺, K⁺). researchgate.net These theoretical approaches allow for a systematic evaluation of ion selectivity, which is governed by factors including the match between the ion's size and the crown's cavity size, as well as solvation effects. researchgate.netnih.gov

Table 2: Principles of Host-Guest Interaction Energy Calculation

This table outlines the theoretical principles used to evaluate the complexation between a host like this compound and guest ions.

| Parameter | Theoretical Method | Interpretation | Significance |

| Binding/Interaction Energy | Density Functional Theory (DFT) | The energy difference between the complex and the isolated host and guest. nih.gov | A lower energy indicates a more favorable and stable host-guest complex. mdpi.com |

| Ion Selectivity | Comparative Energy Calculations | Comparing the binding energies for a series of different guest ions (e.g., Li⁺, Na⁺, K⁺). | Predicts which ion the host will preferentially bind. mdpi.com |

| Driving Force | Natural Bond Orbital (NBO) Analysis | Quantifies orbital interactions that contribute to the overall binding energy. nih.gov | Explains the electronic origin of the host-guest interaction strength. |

The binding of a metal ion is not a simple lock-and-key insertion; it often induces significant changes in the three-dimensional structure of the host molecule. Theoretical calculations can model these conformational adjustments.

For the Pt(this compound)₂(bpy) complex, DFT calculations revealed that the binding of alkali metal cations causes the crown ether rings to shrink and distort. rsc.orgrsc.org This structural change is a direct consequence of the strong electrostatic interactions between the cation and the oxygen atoms of the crown ether. rsc.org Theoretical studies on the parent 15-crown-5 and related crown ethers describe this process as a "conformational switch." researchgate.net The free crown ether exists in a particular conformation, but upon approach of a cation, it reorganizes to create an optimal coordination arrangement of its oxygen atoms around the guest ion. researchgate.net This involves concerted changes in several dihedral angles of the crown ether backbone to minimize electrostatic repulsion between the oxygen atoms and maximize the favorable interactions with the cation. researchgate.net

Advanced Characterization Techniques in Research on 4 Ethynylbenzo 15 Crown 5

Advanced Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the electronic and vibrational characteristics of 4-Ethynylbenzo-15-crown-5 and its derivatives.

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. nih.gov While there is a lack of specific CD studies reported for this compound itself, the introduction of chiral centers, for instance, by complexation with chiral molecules or the synthesis of chiral derivatives, would make it amenable to CD analysis.

Theoretically, a chiral derivative of this compound would exhibit distinct CD signals corresponding to its electronic transitions. The sign and magnitude of the Cotton effects would provide valuable information about the absolute configuration and conformational preferences of the molecule in solution. For example, in metal complexes where the crown ether ligand adopts a chiral conformation upon binding, CD spectroscopy could be employed to study the stereochemistry of the coordination. The technique is particularly sensitive to the spatial arrangement of chromophores, and in the case of this compound, the ethynyl (B1212043) and benzo groups would be the primary chromophores of interest.

Time-resolved luminescence spectroscopy is instrumental in understanding the dynamics of excited states, including their lifetimes and the pathways of energy transfer. This technique has been particularly insightful in the study of metal complexes incorporating the this compound ligand.

Research on cyclometalated platinum(II) complexes featuring this compound has demonstrated the profound influence of the crown ether moiety on the photophysical properties of the complex. nih.gov These studies often involve measuring the luminescence decay profiles to determine the excited-state lifetimes. For instance, the binding of metal cations to the crown ether cavity can modulate the luminescence of the platinum complex, leading to changes in emission intensity and lifetime. This phenomenon, often attributed to alterations in the energy of the metal-to-ligand charge transfer (MLCT) excited states, highlights the potential of these systems as luminescent sensors.

A summary of representative photophysical data for a platinum(II) complex of this compound is presented in the interactive table below.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) |

| [Pt(C^N^N)(this compound)]+ | 450 | 600 | 0.05 | 1.2 |

| Data is illustrative and based on typical values for similar platinum(II) complexes. |

Advanced vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular vibrations and are highly sensitive to the conformation of the crown ether ring and intermolecular interactions. tandfonline.comtandfonline.com Studies on benzo-15-crown-5 (B77314) and its derivatives have established that specific vibrational modes are sensitive to the conformation of the oxyethylene chains. tandfonline.comtandfonline.com

For this compound, the vibrational spectrum is expected to be characterized by bands corresponding to the ethynyl C≡C stretching, aromatic C=C stretching, and the various C-O-C stretching and CH2 rocking modes of the crown ether macrocycle. The positions and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. For example, the formation of C-H···O interactions between the methylene (B1212753) groups of the crown ether and oxygen atoms of neighboring molecules can lead to shifts in the corresponding vibrational frequencies. nih.gov

The following table summarizes key vibrational modes and their expected frequencies for benzo-15-crown-5 derivatives, which are applicable to this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformation/Interaction Sensitivity |

| C≡C stretch | 2100-2150 | Sensitive to electronic environment and intermolecular interactions involving the alkyne. |

| Aromatic C=C stretch | 1500-1600 | Influenced by substitution and crystal packing effects. |

| C-O-C antisymmetric stretch | 1235-1240 | Indicative of the tGt conformation of the oxyethylene unit. tandfonline.com |

| CH₂ rock | 860-870 | Also a marker for the tGt sequence in the crown ether ring. tandfonline.com |

Crystallographic and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and torsion angles.

Single crystal X-ray diffraction has been extensively used to characterize complexes of benzo-15-crown-5 with various metal cations. These studies reveal how the crown ether encapsulates the metal ion and the conformational changes that occur upon complexation. For instance, in complexes with sodium ions, the sodium is typically coordinated to the five oxygen atoms of the crown ether ring. researchgate.net The structural data from these complexes are crucial for understanding the basis of the ion-binding selectivity of this compound.

The following table presents illustrative crystallographic data for 4'-formylbenzo-15-crown-5. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.0091 (8) |

| b (Å) | 9.6678 (4) |

| c (Å) | 8.1028 (3) |

| β (°) | 91.262 (2) |

| V (ų) | 1410.42 (10) |

The analysis of crystal packing provides insights into the non-covalent interactions that govern the formation of the solid-state architecture. In the crystal structure of 4'-formylbenzo-15-crown-5, the packing is stabilized by weak C-H···O hydrogen bonds involving the oxygen atoms of the crown ether and the formyl group as acceptors, and the methylene C-H groups as donors. nih.govresearchgate.net

Furthermore, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules can also play a role in the supramolecular assembly. researchgate.net The ethynyl group in this compound could introduce additional possibilities for intermolecular interactions, such as C-H···π interactions. The ability of the benzo-15-crown-5 moiety to form sandwich-type complexes, for example with potassium ions, can lead to the formation of extended supramolecular structures, as demonstrated in the development of a supramolecular hydrogel. rsc.org These non-covalent interactions are fundamental to the fields of crystal engineering and supramolecular chemistry, where this compound can serve as a versatile building block.

Microstructural and Nanoscale Characterization

The unique architecture of polymers derived from this compound, which combines a rigid polyacetylene backbone with flexible crown ether side chains, necessitates advanced techniques to probe their conformation and assembly in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used to determine the size distribution of small particles in suspension or polymers in solution. For polymers of this compound, DLS provides critical insights into the hydrodynamic radius (Rh), conformation, and aggregation behavior in various solvents and in the presence of guest cations.

In a typical DLS experiment, a laser beam illuminates a dilute solution of the polymer. The Brownian motion of the polymer chains causes fluctuations in the intensity of the scattered light. These fluctuations are analyzed by an autocorrelator, which generates a correlation function that can be related to the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil.

Research on analogous poly(phenylacetylene)s with crown ether pendants has demonstrated that the conformation of these polymers is highly sensitive to the solvent environment and the presence of specific metal ions. In a "good" solvent, the polymer chains are well-solvated and adopt a more extended conformation, resulting in a larger hydrodynamic radius. Conversely, in a "poor" solvent, the polymer chains tend to collapse into more compact globules to minimize unfavorable interactions with the solvent, leading to a smaller hydrodynamic radius.

The crown ether moieties of poly(this compound) can selectively bind with metal cations that fit within their cavities, such as Na⁺ and K⁺. This host-guest interaction can induce significant conformational changes. For instance, the complexation with a cation can lead to a more rigid and extended chain conformation due to electrostatic repulsion between the complexed sites. Furthermore, the formation of "sandwich" complexes, where a cation is coordinated between two crown ether units from different polymer chains, can promote intermolecular aggregation and the formation of larger supramolecular assemblies.

DLS is an ideal tool to monitor these phenomena. By measuring the hydrodynamic radius and the polydispersity index (PDI) of the polymer solution before and after the addition of metal salts, researchers can quantify the extent of conformational changes and aggregation. A significant increase in the hydrodynamic radius and PDI upon the addition of a specific cation would be indicative of ion-induced aggregation.

Interactive Data Table: Illustrative DLS Data for Poly(this compound) in Tetrahydrofuran (THF)

The following data is representative of typical findings for analogous polymer systems and is intended for illustrative purposes.

| Sample Condition | Hydrodynamic Radius (Rh), nm | Polydispersity Index (PDI) | Observations |

| Polymer in pure THF | 15.2 | 0.15 | Indicates a relatively uniform dispersion of individual polymer coils. |

| Polymer in THF + NaCl | 18.5 | 0.25 | Slight increase in size and polydispersity, suggesting some conformational changes and minor aggregation upon Na⁺ binding. |

| Polymer in THF + KCl | 35.8 | 0.45 | Significant increase in hydrodynamic radius and PDI, indicative of substantial intermolecular aggregation driven by the formation of K⁺-mediated sandwich complexes. |

| Polymer in THF + LiCl | 15.5 | 0.16 | Minimal change, as Li⁺ is a poor fit for the 15-crown-5 (B104581) cavity, resulting in weak interactions. |

Electrochemical Methods

The conjugated polyacetylene backbone of poly(this compound) imparts interesting electronic properties, which can be modulated by the ion-binding events occurring at the pendant crown ether groups. Electrochemical methods are therefore essential for characterizing the redox behavior and conductivity of these functional polymers.

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of materials. In the context of poly(this compound), CV can be used to study the oxidation and reduction processes of the polymer film coated on an electrode. The resulting voltammogram provides information about the redox potentials, the stability of the redox states, and the effect of ion binding on the electronic properties of the polymer.

When the polymer film is cycled in an electrolyte solution, the shape of the CV curve can change significantly upon the addition of metal cations that are recognized by the crown ether units. The binding of a cation can stabilize certain oxidation states of the polymer, leading to a shift in the redox potentials. This ion-selective electrochemical response makes these materials promising for sensor applications. For example, the oxidation potential of the polymer might shift to a higher value in the presence of K⁺ ions, indicating that the oxidized form of the polymer has a stronger affinity for this cation.

The electrical conductivity of poly(this compound) is another key property that can be influenced by host-guest interactions. The pristine polymer is expected to be a semiconductor. However, its conductivity can be significantly enhanced through doping. Chemical doping involves exposing the polymer film to an oxidizing agent (p-doping) or a reducing agent (n-doping), which introduces charge carriers (holes or electrons) into the conjugated backbone.

The presence of crown ether-cation complexes can influence the doping process and the resulting conductivity. The electrostatic field generated by the bound cations can affect the mobility of the charge carriers along the polymer chain. For instance, the ordered arrangement of crown ether-cation complexes could facilitate charge transport, leading to an increase in conductivity. Conversely, disruption of the polymer chain packing due to bulky complexes might hinder charge transport.

Conductivity studies are typically performed using a four-point probe method on a thin film of the polymer. The measurements are taken before and after doping, and in the presence of various cations, to establish a relationship between the molecular-level binding events and the macroscopic electrical properties of the material.

Interactive Data Table: Representative Electrochemical and Conductivity Data for Poly(this compound)

The following data is representative of typical findings for analogous polymer systems and is intended for illustrative purposes.

| Measurement | Condition | Value |

| Cyclic Voltammetry | ||

| Oxidation Potential (Eox) | No cations | +0.85 V (vs. Ag/AgCl) |

| Oxidation Potential (Eox) | With K⁺ | +0.95 V (vs. Ag/AgCl) |

| Oxidation Potential (Eox) | With Na⁺ | +0.90 V (vs. Ag/AgCl) |

| Conductivity | ||

| Undoped Polymer | - | 1.5 x 10⁻⁷ S/cm |

| Iodine Doped Polymer | No cations | 2.1 x 10⁻³ S/cm |

| Iodine Doped Polymer | With K⁺ | 5.8 x 10⁻³ S/cm |

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes and Functionalization Strategies

The future development of applications for 4-Ethynylbenzo-15-crown-5 and its derivatives hinges on the ability to produce these complex molecules efficiently and to tailor their properties through strategic functionalization.

Development of More Efficient and Sustainable Synthetic Methods

Traditional syntheses of the parent molecule, benzo-15-crown-5 (B77314), often rely on the Williamson ether synthesis, which can involve long reaction times and moderate yields. orientjchem.org The subsequent introduction of the ethynyl (B1212043) group is typically achieved through multi-step sequences starting from functionalized catechol derivatives or via post-macrocyclization functionalization, such as Sonogashira coupling with an appropriate halo-benzo-15-crown-5 precursor. researchgate.net